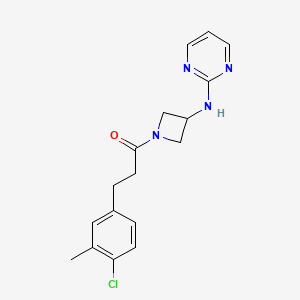

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as CMA, is a synthetic compound with potential applications in scientific research. This molecule is classified as a designer drug and is structurally similar to cathinones and amphetamines. In recent years, CMA has gained attention among researchers due to its unique properties and potential applications in various fields of study.

Wissenschaftliche Forschungsanwendungen

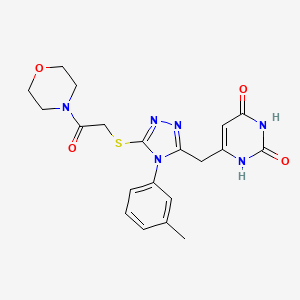

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues, similar in structure to the queried compound, have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have shown potential in inhibiting the growth of various bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting their applicability in designing antibacterial and antitubercular agents. The synthesis process involved the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to derive the final azetidinone analogues, highlighting a methodological approach to generating compounds with significant antimicrobial properties (Chandrashekaraiah et al., 2014).

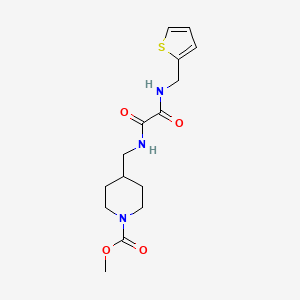

Antibacterial and Antifungal Properties

Another study synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their effectiveness against bacterial and fungal infections. These compounds were assessed against two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and two fungal species (Candida albicans, Aspergillus niger, Aspergillus Clavatus), indicating their potential as antimicrobial agents. This research provides a foundation for developing novel antimicrobial agents, reinforcing the significance of azetidinone derivatives in medical chemistry (Patel & Patel, 2017).

Synthesis and Characterization Techniques

The synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, involving compounds structurally related to the queried chemical, showcases advanced synthetic techniques. This process utilized the aza-Wittig reaction, forming iminophosphorane that reacts with phenyl isocyanate to yield the desired compounds. The characterization of these compounds was achieved through various spectroscopic techniques, providing insights into the structural attributes and potential applications of these synthesized molecules in further scientific research (Liu et al., 2006).

Potential Antidepressant and Nootropic Agents

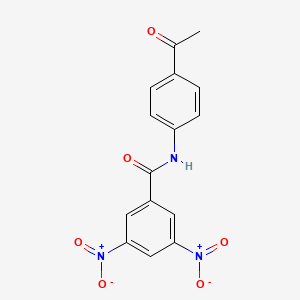

The creation of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents illustrate the therapeutic applications of compounds akin to the queried chemical. Specifically, compounds with dimethoxy substitution on the aryl ring displayed high antidepressant activity, while those with para nitro substitution exhibited notable nootropic activity. This research emphasizes the versatility of azetidinone derivatives in developing CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial Screening of Azetidinone Derivatives

The synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and their subsequent antimicrobial screening against various microorganisms underscore their potential in combating bacterial infections. This work demonstrates the application of azetidinone derivatives in developing new antibacterial agents, contributing to the ongoing search for more effective treatments for microbial infections (Chopde et al., 2012).

Eigenschaften

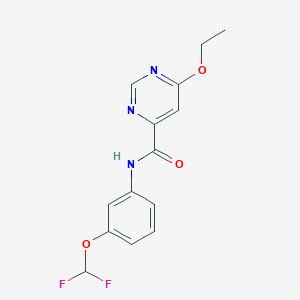

IUPAC Name |

3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCMSCIURRLNBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)

![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)

![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)